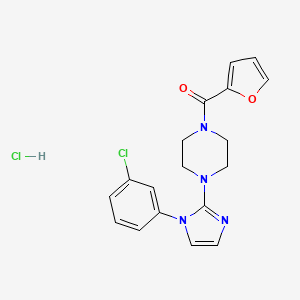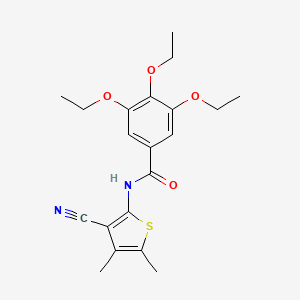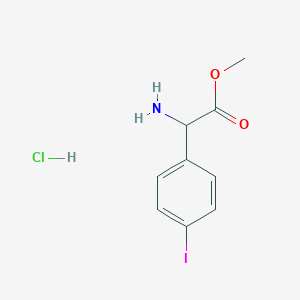![molecular formula C12H14ClNO B2775354 Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride CAS No. 2460757-61-1](/img/structure/B2775354.png)
Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride, also known as EN300-26980842, is a complex compound. Spiro heterocycles, which include spiro-azetidin-2-one, -pyrrolidine, -indol (one), and -pyran derivatives, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
Spirocyclic compounds, which share a common structure with en300-26980842, are known for their inherent rigidity, which decreases the conformational entropy penalty when interacting with a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
It is known that spiro heterocycles can exhibit a range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Spiro heterocycles have been found to exhibit diversified biological and pharmacological activity, suggesting that they may have multiple effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles. This reaction can be catalyzed by various catalysts, including L-proline, under mild reaction conditions. The reaction is often carried out in water, making it environmentally friendly .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave-assisted synthesis to accelerate reaction rates and improve yields .
化学反応の分析
Types of Reactions
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the spiro carbon or adjacent positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
科学的研究の応用
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
類似化合物との比較
Similar Compounds
Spiro[indoline-3,3’-pyrrolidine]-2-one: Known for its biological activity and potential therapeutic applications.
Spiro[pyrrolidine-3,3’-oxindole]: Investigated for its anticancer and antimicrobial properties.
Uniqueness
Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride is unique due to its specific spirocyclic structure, which imparts rigidity and reduces conformational entropy. This makes it a valuable scaffold in drug design and development .
特性
IUPAC Name |
spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c14-11-10-4-2-1-3-9(10)7-12(11)5-6-13-8-12;/h1-4,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOLEDWJUAQLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)
![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)
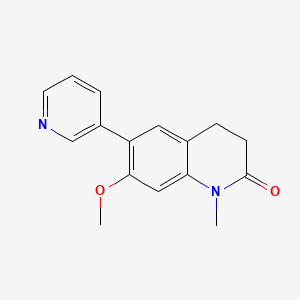
![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)
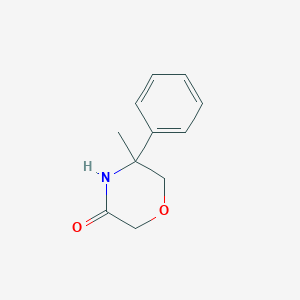
![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)
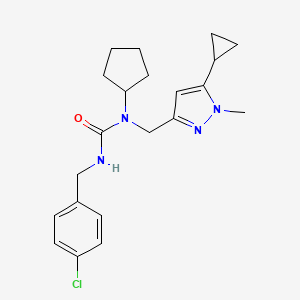
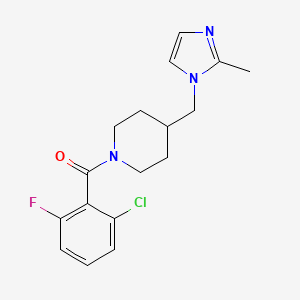
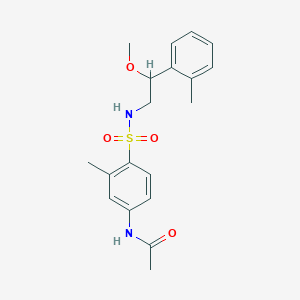
![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)
